

J014 VCP/p97 Inhibitor: A Comparative Analysis Across Diverse Cancer Models

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For Researchers, Scientists, and Drug Development Professionals

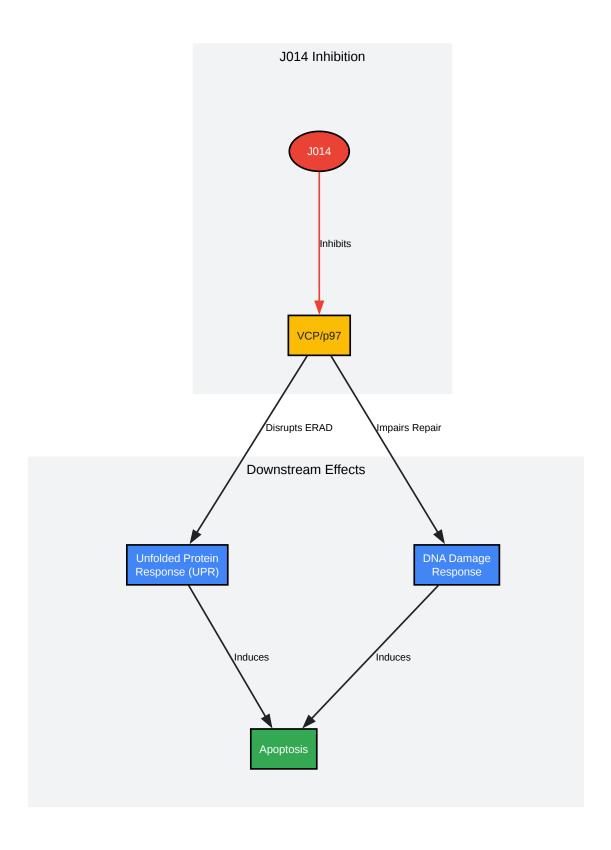
This guide provides a comprehensive comparison of the activity of **J014**, a potent and specific allosteric inhibitor of Valosin-Containing Protein (VCP)/p97, across various cancer models. The experimental data cited herein is intended to offer an objective overview of **J014**'s performance and its mechanism of action, providing a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: Targeting a Key Player in Protein Homeostasis

J014 exerts its anti-cancer effects by inhibiting VCP/p97, an essential AAA+ ATPase that plays a critical role in cellular protein homeostasis. VCP/p97 is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2][3][4] By inhibiting VCP/p97, **J014** disrupts these vital cellular functions, leading to the accumulation of misfolded proteins and unresolved DNA damage, ultimately triggering cancer cell death.

The inhibition of VCP/p97 by **J014** initiates a cascade of events within the cancer cell, primarily impacting three major pathways: the Unfolded Protein Response (UPR), Apoptosis, and the DNA Damage Response.





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Figure 1: J014 mechanism of action overview.



Cross-Validation of **J014** Activity in Different Cancer Models

While comprehensive cross-validation studies focusing solely on **J014** are emerging, the available data from various studies on VCP/p97 inhibitors allow for a comparative analysis of their activity. The following table summarizes the inhibitory concentrations (IC50) of VCP/p97 inhibitors in a panel of human cancer cell lines, highlighting the broad applicability of targeting this pathway.

Cell Line	Cancer Type	VCP/p97 Inhibitor	IC50 (μM)	Reference
HCT116	Colon Carcinoma	CB-5083	0.28	[2]
HT29	Colon Carcinoma	CB-5083	0.35	[2]
A549	Lung Carcinoma	CB-5083	0.45	[4]
NCI-H460	Lung Carcinoma	Compound 2g	<10	[5]
MCF-7	Breast Adenocarcinoma	Compound 2g	<10	[5]
HeLa	Cervical Adenocarcinoma	Compound 2g	<10	[5]
AGS	Gastric Adenocarcinoma	Compound 2g	<10	[5]
CaCo-2	Colorectal Adenocarcinoma	Compound 2g	<10	[5]
U2OS	Osteosarcoma	HO-3867	~8	[6]
HOS	Osteosarcoma	HO-3867	~8	[6]
MG-63	Osteosarcoma	HO-3867	~8	[6]

Note: While **J014** data is not directly available in a comparative format, the IC50 values of other VCP/p97 inhibitors like CB-5083, Compound 2g, and HO-3867 demonstrate the general efficacy of this class of drugs across a range of cancer types.

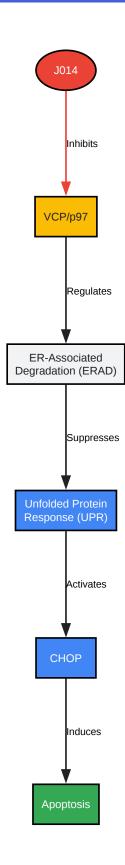




Key Signaling Pathways Modulated by J014

Inhibition of VCP/p97 by J014 leads to the activation of pro-apoptotic signaling pathways. A key consequence is the induction of the Unfolded Protein Response (UPR), an ER stress response pathway. Persistent ER stress, exacerbated by the accumulation of misfolded proteins due to VCP/p97 inhibition, triggers the apoptotic cascade.





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Figure 2: J014-induced UPR and apoptosis pathway.

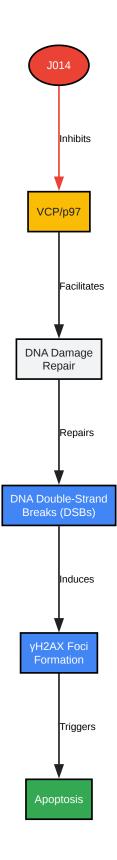




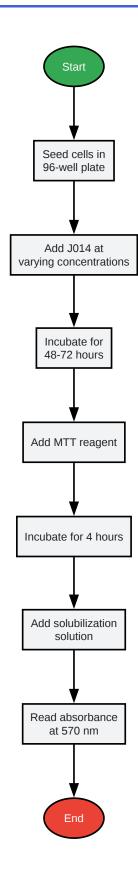


Furthermore, VCP/p97 is integral to the DNA damage response (DDR). Its inhibition impairs the recruitment of DNA repair proteins to sites of damage, leading to the accumulation of DNA double-strand breaks (DSBs) and the activation of apoptotic pathways.









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